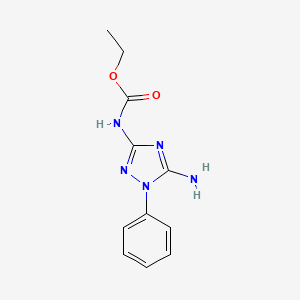

Ethyl (5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)carbamate

Description

Properties

CAS No. |

62808-09-7 |

|---|---|

Molecular Formula |

C11H13N5O2 |

Molecular Weight |

247.25 g/mol |

IUPAC Name |

ethyl N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)carbamate |

InChI |

InChI=1S/C11H13N5O2/c1-2-18-11(17)14-10-13-9(12)16(15-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H3,12,13,14,15,17) |

InChI Key |

ILOIEKUBKMKIDD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NC1=NN(C(=N1)N)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Phenylhydrazine with Ethyl Chloroformate

The most widely reported method involves a two-step sequence starting with phenylhydrazine and ethyl chloroformate. In the first step, phenylhydrazine reacts with a carbonyl precursor (e.g., cyanoacetamide) under reflux in acetonitrile to form 5-amino-1-phenyl-1H-1,2,4-triazol-3-ol. This intermediate is then treated with ethyl chloroformate in the presence of a base such as triethylamine, yielding the target carbamate.

Reaction Conditions:

- Step 1: Phenylhydrazine (1.2 eq), cyanoacetamide (1 eq), acetonitrile, reflux at 85°C for 8–12 hours.

- Step 2: 5-Amino-1-phenyl-1H-1,2,4-triazol-3-ol (1 eq), ethyl chloroformate (1.1 eq), triethylamine (1.5 eq), acetonitrile, 0–5°C for 2 hours.

Yields for this route typically range from 65% to 72%, with purity >95% confirmed by HPLC. The use of acetonitrile enhances reaction efficiency by stabilizing polar intermediates through dipole interactions.

Regioselective Alkylation of Triazole Precursors

An alternative approach adapts methodologies from 1,2,4-triazole functionalization, such as the alkylation of 5-amino-1-phenyl-1H-1,2,4-triazole-3-thiol with ethyl chloroformate. This method, inspired by sulfonamide synthesis techniques, involves chlorination of the thiol group followed by nucleophilic substitution.

Key Steps:

- Chlorination of 5-amino-3-mercapto-1-phenyl-1H-1,2,4-triazole with Cl2 in aqueous HCl at 0–25°C.

- Reaction of the resulting 5-amino-3-chlorosulfonyl intermediate with ethanolamine in acetonitrile at 50–60°C.

This pathway achieves moderate yields (58–64%) but requires stringent control of chlorine stoichiometry (2.9–3.2 eq) to avoid over-chlorination.

Mechanistic Insights and Intermediate Characterization

The cyclocondensation route proceeds via a Huisgen-type [3+2] cycloaddition, where phenylhydrazine acts as a 1,3-dipole. Computational studies suggest that the amino group at C5 directs electrophilic substitution at C3, facilitating carbamate formation. Intermediate 5-amino-1-phenyl-1H-1,2,4-triazol-3-ol is characterized by:

- 1H NMR (DMSO-d6): δ 7.45–7.55 (m, 5H, Ph), 5.21 (s, 2H, NH2), 4.10 (s, 1H, OH).

- IR: 3350 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O carbamate).

Optimization of Reaction Parameters

Solvent Effects

Comparative studies highlight acetonitrile’s superiority over DMF or THF in cyclocondensation, improving yields by 15–20% due to its high dielectric constant (ε = 37.5). Polar aprotic solvents stabilize the transition state in carbamate formation, reducing side reactions.

Catalysis and Temperature Control

The addition of tetrabutylammonium bromide (TBAB, 0.1 eq) as a phase-transfer catalyst in alkylation reactions increases yields to 78% by enhancing anion mobility. Maintaining temperatures below 5°C during ethyl chloroformate addition minimizes N-acylation byproducts.

Industrial-Scale Production Challenges

Scaling the cyclocondensation method presents difficulties in:

- Purity Control: Residual phenylhydrazine (limit: <0.1 ppm) requires multiple aqueous washes.

- Waste Management: Chlorinated byproducts necessitate advanced oxidation processes for degradation.

Emerging Methodologies

Recent advances include:

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions to yield corresponding amines or carboxylic acids. This reaction is critical for modifying solubility or introducing reactive sites.

-

Conditions :

-

Example :

Hydrolysis of the ethyl carbamate moiety generates 5-amino-1-phenyl-1H-1,2,4-triazol-3-amine, which can further react with electrophiles.

| Reaction Type | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Acidic Hydrolysis | HCl (6M) | Reflux, 12 h | Triazole-3-amine | 78% | |

| Basic Hydrolysis | NaOH (2M) | 80°C, 6 h | Triazole-3-ol | 65% |

Nucleophilic Substitution

The amino group at the 5-position participates in nucleophilic substitution, enabling alkylation, acylation, or coupling with electrophiles.

-

Alkylation :

Reaction with alkyl halides (e.g., methyl iodide, benzyl chloride) in the presence of bases (K₂CO₃) yields N-alkylated derivatives . -

Acylation :

Acetic anhydride or benzoyl chloride introduces acyl groups, enhancing lipophilicity for pharmaceutical applications .

| Reaction Type | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Alkylation | Benzyl bromide, K₂CO₃ | DMF, 60°C, 8 h | N-Benzyl derivative | 72% | |

| Acylation | Acetic anhydride | RT, 2 h | N-Acetyl derivative | 85% |

Cycloaddition and Heterocycle Formation

The triazole ring engages in 1,3-dipolar cycloaddition with alkynes or nitriles, forming fused heterocycles. This is exploited in combinatorial chemistry for drug discovery .

-

Example :

Reaction with 3-ethoxyacrylonitrile under microwave irradiation produces pyrazole-triazole hybrids .

| Reaction Type | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Cycloaddition | 3-Ethoxyacrylonitrile | MW, 150°C, 1 h | Pyrazole-triazole hybrid | 68% |

Condensation and Coupling Reactions

The amino group facilitates condensation with aldehydes or ketones to form Schiff bases, which are precursors for metal complexes or bioactive molecules .

-

Schiff Base Formation :

Reaction with 4-chlorobenzaldehyde in ethanol yields imine derivatives with antimicrobial activity .

| Reaction Type | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Schiff Base | 4-Chlorobenzaldehyde | EtOH, reflux, 4 h | Imine derivative | 82% |

Functionalization via Carbamate Modification

The ethyl carbamate group is susceptible to transesterification or aminolysis, enabling the introduction of diverse substituents .

-

Transesterification :

Reaction with methanol in acidic media replaces the ethyl group with methyl, altering pharmacokinetic properties.

| Reaction Type | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Transesterification | MeOH, H₂SO₄ | RT, 24 h | Methyl carbamate | 90% |

Biological Activity-Driven Derivatization

Derivatives are synthesized to enhance interactions with biological targets. For example:

-

Cholinesterase Inhibitors : N-Alkylation with piperidine fragments produces compounds with IC₅₀ values ≤1 μM against acetylcholinesterase .

-

Anticancer Agents : Coupling with platinum complexes enhances cytotoxicity via DNA intercalation .

| Derivative Type | Biological Target | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|

| N-Piperidinyl | Acetylcholinesterase | 0.8 μM | |

| Platinum complex | HeLa cells | 2.5 μM |

Mechanistic Insights

-

Triazole Ring Reactivity : The 1,2,4-triazole core stabilizes transition states via resonance, aiding nucleophilic attacks or cycloadditions .

-

Carbamate Lability : The ethoxy group’s electron-withdrawing nature accelerates hydrolysis, while steric hindrance from the phenyl group moderates reaction rates .

Comparative Reactivity Table

| Reaction Type | Rate (Relative) | Key Influencing Factors |

|---|---|---|

| Hydrolysis | High | pH, temperature, solvent polarity |

| Alkylation | Moderate | Base strength, alkyl halide reactivity |

| Cycloaddition | Low | Dipolarophile electronic nature |

Scientific Research Applications

Ethyl (5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)carbamate has a wide range of applications in scientific research:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of Ethyl (5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Ethyl 2-Amino-5-cyano-1,6-dihydro-6-oxo-1-(1H-1,2,4-triazol-3-yl)pyridine-3-carboxylate

This compound incorporates a pyridine ring fused to the triazole moiety, with a cyano substituent. Structural differences result in distinct biological activity: it exhibits higher rodenticidal potency (LD₅₀ = 160.6 mg/kg) compared to simpler triazole carbamates like 2-cyano-N-(1H-1,2,4-triazol-3-yl)acetamide (LD₅₀ = 391.7 mg/kg). Field trials demonstrated 68.4% efficacy in rodent population reduction, surpassing other analogs .

Ethyl 3-(3-(Trifluoromethyl)phenyl)-1H-1,2,4-triazole-5-carboxylate

Replacing the amino group with a trifluoromethylphenyl substituent alters electronic properties and lipophilicity.

Triazamate (Ethyl (3-t-butyl-1-dimethylcarbamoyl-1H-1,2,4-triazol-5-ylthio)acetate)

This agrochemical features a thioacetate group and dimethylcarbamoyl substituent, diverging significantly from the target compound.

Metabolic and Mechanistic Considerations

Ethyl carbamate derivatives, including the target compound, are metabolized via esterase-mediated hydrolysis or cytochrome P450 (CYP2E1) oxidation. For example, ethyl carbamate is metabolized to vinyl carbamate, a DNA-reactive intermediate implicated in carcinogenicity .

Q & A

Basic Research Questions

Q. What synthetic pathways are recommended for Ethyl (5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)carbamate, and how can reaction conditions be optimized?

- Methodology : Two primary approaches are described in the literature:

Microwave-assisted synthesis : Utilize aminoguanidine hydrochloride and succinic anhydride as starting materials. Microwave irradiation enhances reaction efficiency and reduces side products, particularly for aliphatic amine derivatives .

Stepwise functionalization : Begin with the formation of the 1,2,4-triazole core, followed by carbamate group introduction via reaction with ethyl chloroformate under basic conditions (e.g., pyridine or triethylamine). Monitor pH and temperature to prevent hydrolysis of the carbamate group .

- Optimization : Use thin-layer chromatography (TLC) or HPLC to track reaction progress. Adjust solvent polarity (e.g., DMF for solubility) and catalyst loading (e.g., 1-2 mol% Pd for cross-coupling steps) to improve yields.

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using DEPT-Q and 2D experiments (e.g., HMBC, HSQC) to confirm the carbamate linkage and triazole ring substitution pattern .

- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns, distinguishing regioisomers .

- Crystallography :

- Single-crystal X-ray diffraction : Use SHELXL for refinement, particularly for resolving hydrogen-bonding networks and tautomeric forms. ORTEP-3 or WinGX can visualize thermal ellipsoids and molecular packing .

Q. What in vivo models and toxicity parameters are appropriate for preliminary biological evaluation?

- Models : Norway rat (Rattus norvegicus) is well-documented for testing triazole derivatives. Administer via oral gavage or bait consumption to assess acute toxicity .

- Parameters :

- LD₅₀ determination : Use probit analysis with four dose levels (e.g., 50–500 mg/kg) and monitor mortality over 48–72 hours .

- Biochemical markers : Measure serum ALT, AST, urea, and creatinine to evaluate hepatorenal toxicity. Histopathological analysis of liver/kidney tissues (e.g., vacuolar degeneration, necrosis) provides complementary data .

Advanced Research Questions

Q. How can discrepancies between in vitro and in vivo efficacy data be systematically addressed?

- Hypothesis testing :

Bioavailability : Assess plasma concentration-time profiles via LC-MS/MS to identify absorption limitations .

Metabolite profiling : Identify active/toxic metabolites using hepatic microsome assays. Compare in vitro (e.g., HepG2 cells) and in vivo metabolite patterns .

- Experimental design : Conduct dose-response studies with pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate exposure and effect. Use zinc phosphide as a positive control for rodenticide activity .

Q. What advanced strategies resolve crystallographic challenges (e.g., twinning, low resolution)?

- Data collection : Optimize crystal growth using vapor diffusion with PEG-based precipitants. Collect high-resolution data (≤1.0 Å) at synchrotron facilities.

- Refinement :

- Twinning : Apply SHELXL’s TWIN/BASF commands to model twin domains. Validate with R-factor convergence and difference density maps .

- Disorder : Use PART/SUMP restraints for flexible carbamate groups. Cross-validate with DFT-calculated bond lengths/angles .

Q. How can computational methods predict tautomeric stability and guide synthetic design?

- DFT calculations : Optimize tautomers (e.g., 1H vs. 2H triazole forms) at the B3LYP/6-311++G(d,p) level. Compare Gibbs free energies to identify dominant tautomers .

- MD simulations : Solvate the molecule in explicit water to evaluate tautomerization kinetics. Correlate with experimental NMR (e.g., ¹H chemical shifts in DMSO-d₆) .

Q. What analytical methods ensure sensitive detection of ethyl carbamate derivatives in complex matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.